![molecular formula C21H15ClF3N3S B2562499 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 315682-83-8](/img/structure/B2562499.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

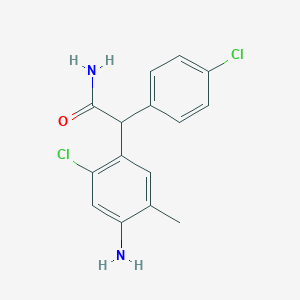

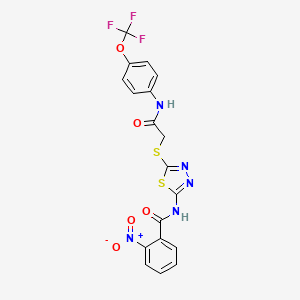

“N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine” is a thieno[2,3-d]pyrimidine derivative. It has been identified and structurally optimized as a novel kind of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitor .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a chloro group, a trifluoromethyl group, and an amine group. Unfortunately, the exact molecular structure analysis for this specific compound is not available in the retrieved literature .

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

- The synthesis and crystal structure of derivatives similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine have been extensively studied. For instance, Repich et al. (2017) synthesized a related compound through cyclization, highlighting the significance of π-stacking interactions and hydrogen bonds in crystal formation. This research provides insights into the molecular interactions and structural characteristics of thieno[2,3-d]pyrimidin-4-amine derivatives (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).

Biological Activities

- Gao et al. (2015) explored the synthesis, crystal structures, and biological activities of two enantiomeric derivatives, indicating their antitumor potential. This study suggests that specific enantiomers may exhibit higher antitumor activity, underscoring the importance of stereochemistry in the design of bioactive molecules (Gao, Hui, Fu, Ju., Zhao, Ming-juan, Song, Xin-jian, Yang, Ping, & Zheng, Yin, 2015).

- Mittal, Sarode, and Vidyasagar (2011) synthesized and evaluated the antimicrobial activity of substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, demonstrating significant anti-bacterial and anti-fungal activities. This indicates the compound's potential in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Antiproliferative Evaluation

- Atapour-Mashhad et al. (2017) reported the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, demonstrating their potential in inhibiting cancer cell growth. The study highlights the structure-activity relationships crucial for antiproliferative activity (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).

Antimicrobial and Anti-inflammatory Agents

- Research by Tolba, Kamal El‐Dean, Ahmed, and Hassanien (2018) on the synthesis, reactions, and biological study of thienopyrimidine derivatives showed that these compounds could act as antimicrobial and anti‐inflammatory agents. This study contributes to the understanding of how modifying the thieno[2,3-d]pyrimidine ring can enhance its bioactivity (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Safety And Hazards

Direcciones Futuras

The future directions for the study and application of this compound could involve further optimization of its structure to enhance its selectivity and potency as a VEGFR3 inhibitor. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF3N3S/c1-11-3-4-13(7-12(11)2)15-9-29-20-18(15)19(26-10-27-20)28-14-5-6-17(22)16(8-14)21(23,24)25/h3-10H,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHODVLGEGWPFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)

![N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2562418.png)

![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)

![N-[3-(methylsulfanyl)phenyl]-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562431.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)